8-mercapto-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Description
Discovery and Research Evolution
The compound 8-mercapto-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (PubChem CID: 706586) was first synthesized and cataloged on July 8, 2005, as part of efforts to explore structurally modified purine derivatives. Its creation aligns with a broader trend in medicinal chemistry to optimize purine-based scaffolds for enhanced receptor binding and pharmacological activity. The compound’s most recent structural modification was recorded on May 24, 2025, reflecting ongoing refinements to its chemical properties.
Early research into 8-substituted purines, such as 8-cycloalkyl and 8-aryl xanthines, demonstrated their potency as adenosine receptor antagonists. While this specific compound is not explicitly mentioned in historical literature, its structural features—including the 8-mercapto group and 3-phenylpropyl side chain—suggest it emerged from iterative efforts to balance steric effects and electronic interactions in purine derivatives. The integration of a sulfur atom at position 8 and a bulky phenylpropyl group at position 7 likely aimed to enhance selectivity for adenosine receptor subtypes, a strategy validated in earlier studies on analogous compounds.
Position within Purine Derivative Research
8-Mercapto-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione occupies a niche within purine derivative research, characterized by its dual functionalization at positions 7 and 8. The compound’s molecular formula, C₁₅H₁₆N₄O₂S, distinguishes it from simpler purine analogs like theophylline (C₇H₈N₄O₂) and 6-mercaptopurine (C₅H₄N₄S). Key structural comparisons are summarized below:
| Compound | Molecular Formula | Key Substituents |
|---|---|---|
| Theophylline | C₇H₈N₄O₂ | 1,3-dimethylxanthine |
| 6-Mercaptopurine | C₅H₄N₄S | 6-thiol group |
| 8-Mercapto-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | C₁₅H₁₆N₄O₂S | 8-thiol, 3-methyl, 7-(3-phenylpropyl) |
The 3-phenylpropyl chain introduces significant hydrophobicity, potentially improving membrane permeability compared to shorter alkyl chains. Meanwhile, the 8-mercapto group may participate in hydrogen bonding or coordinate with metal ions, a feature exploited in metalloenzyme inhibition studies.
Significance in Medicinal Chemistry
This compound’s design reflects principles of the functionalized congener approach, wherein modular side chains are appended to core scaffolds to optimize receptor interactions. The 3-phenylpropyl group at position 7 mirrors strategies used in high-affinity A₁ adenosine receptor antagonists like 8-cyclopentyl-1,3-dipropylxanthine (CPX), which achieved subnanomolar binding affinities. While quantitative structure-activity relationship (QSAR) data for this specific derivative remain unpublished, its structural kinship to CPX suggests potential applications in neurological or cardiovascular disorders where adenosine receptor modulation is therapeutic.
Additionally, the 8-mercapto group introduces redox-active functionality, enabling potential roles in:
Classification within Thiopurine Compounds
As a thiopurine, this compound belongs to a class defined by sulfur substitution on the purine ring. Unlike 6-mercaptopurine—a cornerstone of chemotherapy—this derivative’s modifications at positions 3, 7, and 8 reposition it as a specialized agent with distinct pharmacological prospects. The table below contrasts key thiopurines:
The 3-phenylpropyl chain’s bulk may reduce metabolic deactivation by enzymes like thiopurine methyltransferase (TPMT), a common issue with simpler thiopurines. Furthermore, the methyl group at position 3 could stabilize the molecule against oxidative degradation, extending its half-life in vivo.
Properties
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-sulfanylidene-9H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-18-12-11(13(20)17-14(18)21)19(15(22)16-12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,16,22)(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYGUGGIOGDCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-mercapto-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the mercapto, methyl, and phenylpropyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-mercapto-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the attached groups.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, particularly at the mercapto and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce new functional groups to the purine ring, potentially altering its chemical and biological properties.
Scientific Research Applications
8-mercapto-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 8-mercapto-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 8-position is highly modifiable. Mercapto (-SH) and thioether (-SEt) groups enhance nucleophilicity and redox activity, while styryl or trifluoropropyl groups introduce hydrophobicity or metabolic stability .
- Synthesis : Yields vary significantly. Click chemistry (73%) and dimerization (84%) are efficient, while radical trifluoromethylation is lower-yielding (49%) .
Key Observations :
- The target compound’s thiol group may confer redox-modulating activity, but its potency is less characterized than derivatives like TC227 or trifluoropropyl analogs .
- Trifluoropropyl and triazolylmethoxy substituents enhance target specificity and potency, as seen in necroptosis inhibition (EC₅₀ = 0.3 µM) and anticancer activity (IC₅₀ < 10 µM) .
Physicochemical Properties
Key Observations :
- The 3-phenylpropyl chain in the target compound likely reduces aqueous solubility compared to polar substituents like trifluoropropyl or phenoxypropyl .
- Thiol and hydrazone groups influence pKa, affecting ionization and membrane permeability.
Biological Activity
8-Mercapto-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, with the CAS number 364371-36-8, is a purine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a candidate for further pharmacological studies.
The molecular formula of this compound is , and it has a molar mass of approximately 316.38 g/mol. Its structure includes a thiol group, which is often associated with biological activity due to its ability to form disulfide bonds and interact with various biomolecules .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Some purine derivatives have been evaluated for their antibacterial and antifungal properties. The presence of the phenylpropyl group may enhance the lipophilicity and membrane permeability of the compound, potentially leading to improved antimicrobial activity. In vitro studies on related compounds have shown promising results against various pathogens .
The biological activity of 8-mercapto-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thiol groups can inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.
- Interaction with Nucleic Acids : As a purine derivative, it may interact with DNA and RNA synthesis pathways, potentially affecting cell division and growth.
- Antioxidant Activity : The mercapto group can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .
Case Studies
Several case studies have explored the biological effects of similar compounds:
Q & A
Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity?
- Methodological Answer :
- Probit Analysis : Model mortality rates across concentrations to estimate LD50 values.
- ANOVA with Post-Hoc Tests : Compare toxicity across experimental groups (e.g., wild-type vs. transgenic models).
- Machine Learning : Train classifiers on toxicity datasets to predict adverse effects in silico ().
Robust statistical reporting minimizes Type I/II errors in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
